Methyl {2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate
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Overview
Description
Methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate is a complex organic compound with the molecular formula C6H13NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate typically involves the reaction of 2-methoxyethan-1-amine with methyl 2-bromoacetate in the presence of triethylamine (Et3N) as a base. The reaction is carried out in tetrahydrofuran (THF) at room temperature for approximately 19 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action for methyl 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-methoxyethyl)amino]acetate
- 2-(2-Methoxyethyl)morpholine
- 2-Methoxyethyl acetate
- Bis(2-methoxyethyl)amine
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research .
Properties
Molecular Formula |
C13H18N4O5 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
methyl 2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C13H18N4O5/c1-21-4-3-14-13-16-10-8(12(20)17-13)5-7(11(19)15-10)6-9(18)22-2/h7H,3-6H2,1-2H3,(H3,14,15,16,17,19,20) |
InChI Key |
QWKLVEWJHRTJLH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(CC(C(=O)N2)CC(=O)OC)C(=O)N1 |
Origin of Product |
United States |
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